molecular formula C18H19ClN2O2 B5807372 N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide

N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide

Cat. No. B5807372
M. Wt: 330.8 g/mol
InChI Key: BQALVDANHALRBF-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 exerts its therapeutic effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a key role in the regulation of the immune response and the expression of genes involved in inflammation and cell survival. By inhibiting the activity of NF-κB, N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. It is also relatively stable and has a long shelf life, making it a convenient compound for long-term experiments. However, one limitation of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 is that it can exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082. One potential area of research is the development of new drugs that are based on the structure of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082. Another area of research is the study of the mechanisms underlying the anti-inflammatory and anti-cancer properties of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082. Additionally, the potential off-target effects of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 should be further investigated to better understand its effects in experimental systems.

Synthesis Methods

The synthesis of N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 involves the reaction of 4-chlorophenylacetic acid with 4-aminophenol to form 2-(4-chlorophenyl)acetanilide. This intermediate is then reacted with butyryl chloride in the presence of a base to form the final product, N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the immune response. This compound has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-2-5-17(22)20-15-6-3-4-7-16(15)21-18(23)12-13-8-10-14(19)11-9-13/h3-4,6-11H,2,5,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQALVDANHALRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(4-chlorophenyl)acetyl]amino}phenyl)butanamide

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